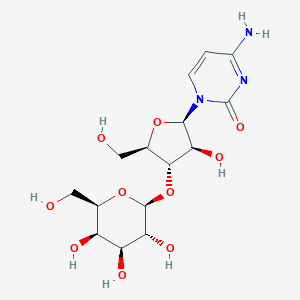
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) is a chemical compound that belongs to the oxazole family. This compound has several applications in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) is not completely understood. However, it is believed that this compound exerts its biological activity by inhibiting certain enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) have been studied extensively. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antimicrobial activity against certain bacterial strains.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) in lab experiments is its ease of synthesis. It is also relatively stable, which makes it easy to handle and store. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI). One area of research could focus on the development of new synthetic methods for this compound. Another area of research could focus on the development of new pharmaceutical compounds based on 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI). Additionally, research could focus on the mechanism of action of this compound and its potential applications in treating various diseases.
Conclusion:
In conclusion, 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) is a chemical compound that has several applications in scientific research. It is used as a starting material for the synthesis of various pharmaceutical compounds and has been shown to have anti-inflammatory, analgesic, and antipyretic effects. While there are some limitations to using this compound in lab experiments, there are several future directions for research on 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) that could lead to the development of new and innovative pharmaceutical compounds.
Synthesis Methods
The synthesis of 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) involves the reaction of 2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid with methanol and concentrated sulfuric acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained as a colorless liquid.
Scientific Research Applications
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) has several applications in scientific research. It is used as a starting material for the synthesis of various pharmaceutical compounds. It is also used as a building block for the synthesis of biologically active molecules. Some of the applications of this compound include the synthesis of anticancer agents, anti-inflammatory agents, and antimicrobial agents.
properties
IUPAC Name |
methyl 2-propan-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-9-6(4-12-7)8(10)11-3/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOCYBLYCISXHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(CO1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)


